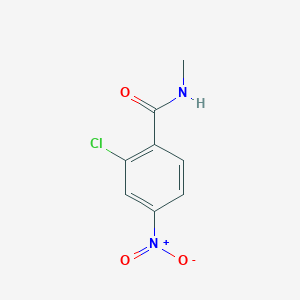

2-chloro-N-methyl-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-methyl-4-nitrobenzamide is a compound that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated for various applications, including as cytotoxic agents, antiviral agents, and in the study of their molecular structures and properties. For instance, compounds with nitrobenzamide structures have been explored for their hypoxia-selective cytotoxicity , antiviral activity , and anticonvulsant properties .

Synthesis Analysis

The synthesis of related nitrobenzamide derivatives often involves the displacement of chloro groups from chlorodinitrobenzoates or carboxamides with various amines, followed by further chemical modifications . For example, the synthesis of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide involves displacement reactions and mesylate displacement with LiCl . Similarly, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives has been studied using X-ray diffraction techniques, revealing details such as the degree of pyramidality of the amide nitrogen atom and the presence of intramolecular and intermolecular interactions . For instance, the crystal structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was determined, showing a significant dihedral angle between the aromatic rings and the orientation of the nitro groups .

Chemical Reactions Analysis

Nitrobenzamide derivatives undergo various chemical reactions, including reductive chemistry, which is significant for their cytotoxic properties. The reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, for example, involves the reduction of nitro groups to amines or hydroxylamines, which are key to its selective toxicity for hypoxic cells . Additionally, N-chloro-N-methoxy-4-nitrobenzamide reacts selectively to form different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives, such as melting points, stability, and electronic properties, have been characterized using various techniques. For example, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide was found to have a higher melting point than either of the pure components, indicating greater thermal stability . The electronic properties, such as hyperpolarizability and HOMO-LUMO analysis, have been studied using computational methods to understand the charge transfer within the molecules .

Aplicaciones Científicas De Investigación

Environmental Impact and Analysis

- Atmospheric Nitrophenols : Research on nitrophenols, which share a nitro functional group with 2-chloro-N-methyl-4-nitrobenzamide, discusses their atmospheric occurrence, sources, and analytical detection methods. The study of nitrophenols is crucial for understanding atmospheric chemistry and pollution, especially concerning combustion processes and pesticide hydrolysis (Harrison et al., 2005).

Advanced Materials and Applications

- Photosensitive Protecting Groups : A review on photosensitive protecting groups, including nitrobenzyl derivatives, highlights their potential in synthetic chemistry for developing sensitive and selective materials. This field could benefit from the specific properties of this compound, especially in light-sensitive applications (Amit et al., 1974).

Analytical Chemistry and Sensing

- Luminescent Micelles for Sensing : The development of luminescent micelles incorporating nitroaromatic compounds for sensing applications is a rapidly growing field. Given the nitro group in this compound, similar compounds might be used in constructing chemical sensors or probes for detecting hazardous materials or environmental pollutants (Paria et al., 2022).

Propiedades

IUPAC Name |

2-chloro-N-methyl-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHDDZVTQOVWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2531626.png)

![5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol](/img/structure/B2531628.png)

![Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2531630.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2531635.png)

![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)

![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)